![molecular formula C25H26ClN3O2 B6124642 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B6124642.png)
1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE
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Overview
Description
1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE is a complex organic compound with a molecular formula of C25H26ClN3O2
Preparation Methods
The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and boron reagents, such as disiamylborane or 9-Borabicyclo[3,3,1]-nonane (9-BBN), which are prepared in situ from BH3 .
Chemical Reactions Analysis
1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups, along with the piperazine ring, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions or receptor signaling.
Comparison with Similar Compounds
Similar compounds to 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE include:
- 1-[4-(Benzyloxy)-3-methoxyphenyl]-N-[4-(4-chlorophenyl)-1-piperazinyl]methanimine
- (3-Benzyloxy-4-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-yl)-amine
These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O2/c1-30-24-12-7-21(17-25(24)31-19-20-5-3-2-4-6-20)18-27-29-15-13-28(14-16-29)23-10-8-22(26)9-11-23/h2-12,17-18H,13-16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIGEADLQIYKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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